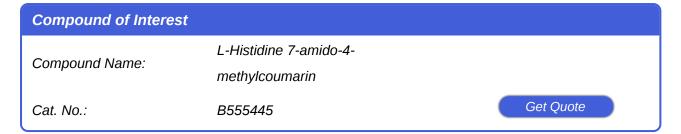


L-Histidine 7-amido-4-methylcoumarin molecular weight and formula

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In-Depth Technical Guide: L-Histidine 7-amido-4-methylcoumarin

This guide provides core technical data for **L-Histidine 7-amido-4-methylcoumarin**, a fluorogenic substrate commonly utilized in biochemical assays to detect aminopeptidase activity. Its utility in research and drug development stems from the enzymatic cleavage of the amide bond, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

Molecular Data

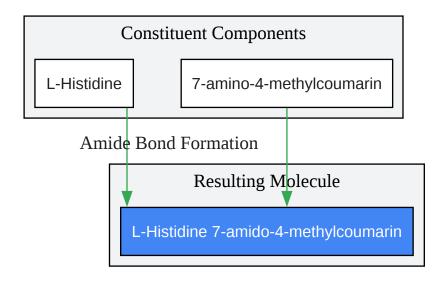
The molecular formula and weight of **L-Histidine 7-amido-4-methylcoumarin** can vary depending on whether it is in its free base form or as a hydrochloride salt. The data for both forms are presented below for clarity.



Property	L-Histidine 7-amido-4- methylcoumarin (Free Base)	L-Histidine 7-amido-4- methylcoumarin hydrochloride
Chemical Formula	C16H16N4O3[1][2][3][4]	C16H17CIN4O3[5]
Molecular Weight	312.32 g/mol [2][3][6]	348.79 g/mol [5]
CAS Number	191723-64-5[1][2][3]	Not explicitly different for the salt in some sources, but refers to the free acid/base.

Molecular Structure and Composition

L-Histidine 7-amido-4-methylcoumarin is a conjugate molecule formed through an amide linkage between the carboxyl group of the amino acid L-Histidine and the amino group of the fluorophore 7-amino-4-methylcoumarin.



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Diagram illustrating the molecular composition.

Experimental Protocols

While specific experimental protocols are highly dependent on the enzyme and assay conditions being investigated, a generalized workflow for the use of **L-Histidine 7-amido-4-**



methylcoumarin as a fluorogenic substrate is outlined below.



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Generalized workflow for an enzyme kinetics assay.

Note on Experimental Design: Researchers should empirically determine the optimal concentrations of both the enzyme and the substrate. The final concentration of the solvent used for the substrate (commonly DMSO) should be kept low (typically <1%) to avoid inhibition of enzymatic activity. Fluorescence measurements should be taken in the linear range of the instrument and the assay.

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